molecular formula C11H14ClF2NO B6198246 1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2680536-12-1

1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6198246
CAS No.: 2680536-12-1
M. Wt: 249.7
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the methoxy group further contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

The unique combination of the difluoromethyl and methoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

2680536-12-1

Molecular Formula

C11H14ClF2NO

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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